![molecular formula C7H8O2 B1581065 6-Oxabicyclo[3.2.1]oct-3-en-7-one CAS No. 4720-83-6](/img/structure/B1581065.png)
6-Oxabicyclo[3.2.1]oct-3-en-7-one
Übersicht
Beschreibung
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a bicyclic organic compound with the molecular formula C7H8O2. It is characterized by a fused ring system containing an oxygen atom, making it a lactone. This compound is of interest due to its unique structure and reactivity, which makes it a valuable building block in organic synthesis and various chemical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Oxabicyclo[3.2.1]oct-3-en-7-one can be synthesized through several methods. One common approach involves the cyclization of cyclohex-3-ene-1-carboxylic acid. This process typically involves the use of a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactone ring into other functional groups.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and tempo oxoammonium tetrafluoroborate
Reduction: Lithium aluminium hydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted lactones, amino alcohols, and other bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-Oxabicyclo[3.2.1]oct-3-en-7-one is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of various medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-en-7-one involves its reactivity as a lactone. The compound can undergo ring-opening reactions, which are facilitated by nucleophiles. These reactions can lead to the formation of various products depending on the nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxabicyclo[3.2.1]octan-7-one: This compound is similar in structure but lacks the double bond present in 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
8-Oxabicyclo[3.2.1]oct-6-en-3-one: Another similar compound with a different position of the double bond and oxygen atom.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both a double bond and an oxygen atom within the bicyclic system. This unique structure imparts distinct reactivity and makes it a valuable compound in synthetic chemistry .
Biologische Aktivität
6-Oxabicyclo[3.2.1]oct-3-en-7-one, a bicyclic organic compound with the molecular formula C7H8O2, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by a fused ring system containing an oxygen atom, making it a valuable lactone. Its reactivity and ability to undergo various chemical transformations make it an important building block in organic synthesis and medicinal chemistry.
The biological activity of this compound primarily stems from its reactivity as a lactone. The compound can undergo ring-opening reactions, which are facilitated by nucleophiles, leading to the formation of diverse products that may exhibit biological activity. This mechanism is crucial for the synthesis of biologically active molecules and pharmaceuticals, as it allows for modifications that enhance therapeutic properties.
Synthesis and Derivatives
This compound serves as a precursor for synthesizing various derivatives, including 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. The synthesis typically involves ring-opening reactions with amines to form amides, followed by reduction and oxidation processes to yield the desired products. The versatility of this compound in synthetic pathways highlights its significance in drug development.
Biological Studies and Findings
Recent studies have explored the biological activities associated with derivatives of this compound:
- Thromboxane A Analogues : Research on thromboxane A analogues derived from 8-Oxabicyclo[3.2.1]oct-6-en-3-one has shown that these compounds can potentiate platelet aggregation induced by ADP or collagen, suggesting their role as TXA agonists .
- Neuropharmacological Potential : Compounds similar to 6-Azabicyclo[3.2.1]oct-3-en-7-one have demonstrated potential as inhibitors of monoamine transporters, indicating possible applications in treating mood disorders and other neurological conditions.
- Plant Growth Regulation : Some derivatives have been tested for their effects on plant growth, revealing selective effects on root growth without significant impact on seed germination rates, suggesting potential applications in agriculture .
Case Studies
Several case studies illustrate the biological activity of this compound and its derivatives:
Eigenschaften
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-en-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEXGJYMHHTVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327461 | |
Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-83-6 | |
Record name | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Oxabicyclo[3.2.1]oct-3-en-7-one in the synthesis of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones?
A1: this compound serves as a crucial starting material for synthesizing racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. [, ] This bicyclic lactone undergoes a ring-opening reaction with various amines, yielding amides. These amides are then subjected to reduction and oxidation steps to ultimately produce the desired 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. [, ] The presence of the lactone functionality and the bicyclic structure in this compound make it a valuable scaffold for building diverse and structurally complex molecules.
Q2: How does the research demonstrate stereochemical control in the synthesis using this compound?
A2: The research demonstrates stereochemical control through several key steps:
- Chiral Auxiliary: The use of (R)-α-methylbenzylamine as a chiral auxiliary during the synthesis allows for the separation and isolation of diastereomers, providing a pathway to access optically active compounds. []
- Stereoselective Reduction: Researchers developed methods for the stereoselective reduction of the synthesized bicyclic ketones. This control over the stereochemistry at the 3-position of the 6-azabicyclo[3.2.1]octane system is critical for generating specific isomers with potentially different biological activities. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.